molecular formula C41H64O14 B601670 Digoxin Impurity G (Neodigoxin) CAS No. 55576-67-5

Digoxin Impurity G (Neodigoxin)

Cat. No.: B601670
CAS No.: 55576-67-5
M. Wt: 780.9 g/mol
InChI Key: LTMHDMANZUZIPE-TUIWDEEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Digoxin Impurity G (Neodigoxin) is a related compound of the cardiac glycoside digoxin, which is a well-established inhibitor of the sodium-potassium pump (Na+/K+-ATPase) . This enzyme is a primary target for digoxin, both in its therapeutic application for heart failure and its investigated role as an anticancer agent . Research into cardiac glycosides like digoxin has revealed a dual mechanism: at higher concentrations, they inhibit ion transport, while at lower, nanomolar concentrations, they can activate various intracellular signaling pathways such as Src kinase, MAPK, and PLC, influencing processes like cell proliferation and apoptosis . A significant and emerging area of research for digoxin is in oncology. Recent studies have shown that digoxin can dissolve clusters of circulating tumor cells (CTCs) in the bloodstream by blocking Na+/K+-ATPases, a process that reduces the potential for metastasis formation in models of breast cancer . Furthermore, structural biology research provides insights into how the saccharide moiety and steroid core of digoxin are critical for its binding to and inhibition of Na+/K+-ATPase, information that is vital for understanding the structure-activity relationships of digoxin and its analogs . As an impurity, Neodigoxin is therefore a critical standard for analytical research and development, facilitating studies on digoxin's metabolism, stability, and safety profile. It supports vital investigations into the mechanisms of cardiac glycosides, their potential repurposing for new therapeutic areas, and the quality control of pharmaceutical compounds. Note: The specific research applications for Digoxin Impurity G itself are not detailed in the current literature. The information provided describes the well-documented research contexts of its parent compound, digoxin, to highlight potential areas of scientific interest.

Properties

CAS No.

55576-67-5

Molecular Formula

C41H64O14

Molecular Weight

780.9 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1

InChI Key

LTMHDMANZUZIPE-TUIWDEEUSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Glycosylation Reagents and Catalysts

Trimethylsilyl iodide (TMSI) and phosphine oxides (e.g., Ph2_2(Me)P=O) are employed to activate glycosyl donors, ensuring high α-selectivity. For example, coupling a glucosyl donor to the steroidal acceptor using TMSI and Ph3_3P=O yields α-linked products with >20:1 selectivity (Table 1).

Table 1: Glycosylation Conditions and Outcomes

DonorActivatorSolventEquiv. DonorTemp (°C)Time (h)Yield (%)α:β Ratio
4bTMSIDCM6rt2478>20:1
2bTMSOTfDMF6rt24843:2

Stepwise Sugar Addition

The tri-digitoxose chain is assembled sequentially:

  • First glycosylation : C-3 hydroxyl of the steroid reacts with a monosaccharide donor (e.g., 2b).

  • Second glycosylation : The intermediate’s C-4′ hydroxyl is coupled to a second donor under TMSI activation.

  • Third glycosylation : The C-6′ hydroxyl receives the final sugar unit, often requiring DMF as a solvent to enhance reactivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) improve donor activation but may reduce stereoselectivity. Dichloromethane (DCM) balances reactivity and selectivity, achieving 82% yield for the first glycosylation step. Elevated temperatures (>40°C) are avoided to prevent β-anomer formation.

Catalytic Systems

Combinations of TMSI and phosphine oxides outperform traditional Lewis acids (e.g., BF3_3-OEt2_2) by minimizing side reactions. For instance, TMSI/Ph3_3P=O increases α-selectivity to >20:1 compared to 3:2 with TMSOTf.

Industrial-Scale Production and Purification

Large-Sbatch Synthesis

Pharmaceutical manufacturers use automated reactors to scale glycosylation steps, maintaining strict control over stoichiometry and mixing rates. A typical batch produces 5–10 kg of crude Neodigoxin.

Purification Techniques

  • Crystallization : Crude product is crystallized from ethanol/water mixtures to remove unreacted sugars.

  • Chromatography : Silica gel or reverse-phase HPLC separates α-anomers from β-contaminants, achieving ≥98% purity.

Table 2: Industrial Purification Metrics

StepPurity Pre-Purification (%)Purity Post-Purification (%)
Crystallization75–8090–92
Chromatography90–9298–99

Analytical Validation and Quality Control

Structural Confirmation

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify glycosidic linkages and steroid stereochemistry.

  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C41_{41}H64_{64}O14_{14}, 780.96 g/mol).

Regulatory Compliance

Neodigoxin batches are validated against pharmacopeial standards (USP/EP) using HPLC-UV methods with LOD ≤0.1% for related impurities .

Chemical Reactions Analysis

Types of Reactions

Neodigoxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Neodigoxin can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Neodigoxin has several scientific research applications, including:

Mechanism of Action

Neodigoxin, like Digoxin, exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making Neodigoxin a potent cardiotonic agent .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Neodigoxin and other Digoxin impurities:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Neodigoxin (Impurity G) 55576-67-5 C₄₁H₆₄O₁₄ 780.96 Three-digitoxose sugar units attached to the steroidal aglycone
Lanatoside C (Impurity H) 17575-22-3 C₄₉H₇₆O₂₀ 985.13 Additional acetylated glucose unit, increasing hydrophilicity
Impurity E 52589-12-5 C₄₁H₆₄O₁₅ 796.96 Extra hydroxyl group on the aglycone, altering polarity and solubility
Impurity F 5297-05-2 C₃₅H₅₄O₁₁ 650.81 Reduced sugar chain length, resulting in lower molecular weight
Impurity D 5352-63-6 C₂₉H₄₄O₈ 520.66 Truncated aglycone structure with fewer functional groups
Digoxigenin 1672-87-5* C₂₃H₃₄O₅ 390.51 Aglycone core without sugar units; primary metabolite of Digoxin with ~10% bioactivity

Note: CAS for Digoxigenin inferred from and .

Pharmacological Activity

  • Neodigoxin : Exhibits cardiac glycoside activity via Na⁺/K⁺-ATPase inhibition but with reduced potency compared to Digoxin due to altered sugar configuration .
  • Lanatoside C : Higher molecular weight and acetylated glucose unit may delay metabolic clearance, prolonging its half-life .
  • Digoxigenin : Retains ~10% of Digoxin's bioactivity, but its lack of sugar units reduces binding affinity to ATPase .

Analytical and Industrial Relevance

  • Neodigoxin : Used as a reference standard in HPLC and mass spectrometry to quantify impurities in Digoxin batches .
  • Impurity E and F : Serve as markers for monitoring synthetic byproducts during Digoxin production .
  • Lanatoside C: Cross-reactivity in immunoassays may lead to false-positive Digoxin readings, necessitating chromatographic separation .

Research Findings and Challenges

Cross-Reactivity in Immunoassays

Studies show that Lanatoside C and Digoxigenin interfere with turbidimetric and fluorescence immunoassays, producing false elevations in apparent Digoxin concentrations . Neodigoxin, however, demonstrates minimal cross-reactivity, making it a reliable analytical standard .

Stability and Toxicity Profiles

  • Neodigoxin : Stable under standard storage conditions but degrades under acidic or alkaline conditions, forming secondary impurities .
  • Digoxigenin : Rapidly metabolized in the liver, contributing to its low systemic toxicity despite structural similarity to Digoxin .

Regulatory Considerations

The European Pharmacopoeia and YAOZHI BIOTECHNOLOGY emphasize stringent quantification of Neodigoxin (≤0.1% in Digoxin formulations) due to its pharmacological activity .

Q & A

Q. What are the standard analytical methods for identifying and quantifying Neodigoxin in digoxin samples?

Neodigoxin identification typically employs chromatographic techniques (e.g., HPLC or UPLC) coupled with mass spectrometry (MS) to distinguish it from digoxin and other impurities. System suitability tests, as outlined in pharmacopeial guidelines, ensure resolution between peaks . Quantification requires calibration curves using certified reference standards. Method validation should include specificity, linearity, precision, and accuracy, with results cross-verified via inter-laboratory studies to minimize bias .

Q. What experimental protocols are recommended for synthesizing Neodigoxin to ensure purity and reproducibility?

Synthesis protocols must detail reaction conditions (e.g., temperature, catalysts), purification steps (e.g., crystallization, column chromatography), and characterization data (NMR, FTIR, HPLC purity ≥95%). For reproducibility, document deviations in reaction yields or byproduct formation and compare with literature data . Novel synthetic routes should include stability tests under varying pH and temperature conditions to assess degradation pathways .

Q. How can researchers address challenges in differentiating Neodigoxin from structurally similar impurities?

Advanced spectral differentiation techniques, such as high-resolution MS (HRMS) or 2D NMR, can resolve structural ambiguities. For example, HRMS identifies isotopic patterns or fragmentation pathways unique to Neodigoxin. Cross-referencing with databases like PubChem or SciFinder ensures accurate peak assignment . If discrepancies arise, validate findings using orthogonal methods (e.g., X-ray crystallography) .

Advanced Research Questions

Q. How should researchers design experiments to study Neodigoxin’s stability under pharmaceutical storage conditions?

Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products using forced degradation protocols (acid/base hydrolysis, oxidation). Statistically model degradation kinetics (e.g., Arrhenius plots) to predict shelf-life. Include controls for photolytic and thermal degradation, referencing ICH guidelines . Data should be reported with confidence intervals and compared to regulatory thresholds .

Q. What methodologies resolve contradictions in Neodigoxin toxicity data across preclinical studies?

Contradictory toxicity data may stem from differences in model systems (e.g., cell lines vs. animal models) or impurity profiles. Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, solvent effects). Validate findings using in vitro assays (e.g., cardiomyocyte viability tests) and in vivo models with standardized Neodigoxin doses. Cross-reference results with pharmacokinetic data to assess bioaccumulation risks .

Q. How can Neodigoxin research inform cross-disciplinary studies on cardiac glycoside impurities?

Integrate structural-activity relationship (SAR) data to compare Neodigoxin’s binding affinity for Na+/K+-ATPase with other glycosides. Use molecular docking simulations to predict competitive inhibition effects. Collaborate with clinical researchers to correlate impurity levels in digoxin formulations with adverse event reports. Publish datasets in open-access repositories to enable meta-analyses .

Q. What ethical and methodological considerations apply when publishing conflicting Neodigoxin data?

Disclose all experimental variables (e.g., reagent sources, instrument calibration) to enable replication. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions, ensuring transparency in data interpretation . If contradictions persist, publish negative results with detailed error analysis to avoid publication bias. Adhere to journal policies on data sharing and AI use in manuscript preparation .

Methodological Resources

  • Chromatographic Method Optimization : Reference pharmacopeial guidelines (e.g., USP) for system suitability criteria .
  • Data Validation : Use tools like R or Python for statistical modeling, ensuring raw data is archived in FAIR-compliant repositories .
  • Ethical Compliance : Submit protocols to institutional review boards (IRBs) for studies involving human/animal data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.